Comparative Lipophilicity (LogP) and Polarity (TPSA) of 5-Fluoropyridine-3,4-diamine
5-Fluoropyridine-3,4-diamine exhibits a calculated octanol-water partition coefficient (LogP) of 0.3851, compared to a LogP of -0.53 for the unsubstituted parent 3,4-diaminopyridine. This LogP difference of +0.91 units indicates markedly increased lipophilicity, which typically correlates with enhanced passive membrane permeability and altered tissue distribution. The topological polar surface area (TPSA) of 64.93 Ų is slightly reduced relative to 3,4-diaminopyridine (TPSA ≈ 67.8 Ų), reflecting the substitution of a polar hydrogen atom with fluorine [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.3851 |
| Comparator Or Baseline | 3,4-Diaminopyridine; LogP = -0.53 |
| Quantified Difference | ΔLogP = +0.91 |
| Conditions | Computed using standard ACD/Labs or XLogP3 algorithms |
Why This Matters
The higher LogP of 5-fluoropyridine-3,4-diamine indicates improved lipophilicity, which can enhance passive diffusion across biological membranes relative to the more polar 3,4-diaminopyridine, making it a preferred starting point for CNS-penetrant or cell-permeable probes.
- [1] 5-Fluoropyridine-3,4-diamine. m.chemsrc.com. CAS 1232432-17-5. View Source
- [2] 3,4-Diaminopyridine. PubChem Compound Summary. CID 5918. View Source
